molecular formula C15H15NO B1205684 2-Methyl-1-phenyl-2-(3-pyridinyl)-1-propanone CAS No. 87372-75-6

2-Methyl-1-phenyl-2-(3-pyridinyl)-1-propanone

Cat. No.: B1205684
CAS No.: 87372-75-6
M. Wt: 225.28 g/mol
InChI Key: GWWVZTFGCNLAOV-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one is an organic compound with the molecular formula C15H15NO. It is a colorless liquid with a characteristic odor and is soluble in most organic solvents. This compound is widely used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one involves the reaction of 3-pyridinecarboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, and the product is purified through distillation and recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of 2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-phenyl-2-pyridin-3-yl-propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

87372-75-6

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-methyl-1-phenyl-2-pyridin-3-ylpropan-1-one

InChI

InChI=1S/C15H15NO/c1-15(2,13-9-6-10-16-11-13)14(17)12-7-4-3-5-8-12/h3-11H,1-2H3

InChI Key

GWWVZTFGCNLAOV-UHFFFAOYSA-N

SMILES

CC(C)(C1=CN=CC=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C1=CN=CC=C1)C(=O)C2=CC=CC=C2

87372-75-6

Synonyms

2-methyl-1-phenyl-2-(3-pyridinyl)-1-propanone
2-MPPP

Origin of Product

United States

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